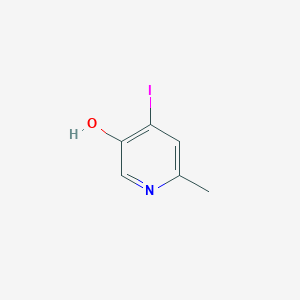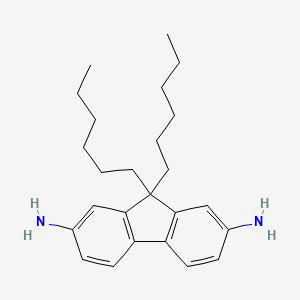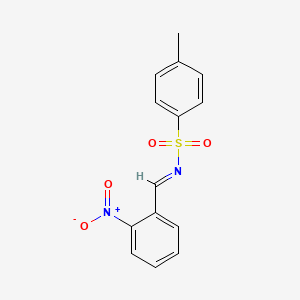
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrobenzylidene group attached to the nitrogen atom of the sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution, where 4-methylbenzenesulfonamide is dissolved and then 2-nitrobenzaldehyde is added. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-Methyl-N-(2-aminobenzylidene)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-Carboxy-N-(2-nitrobenzylidene)benzenesulfonamide.
Applications De Recherche Scientifique
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between sulfonamide derivatives and biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s ability to maintain a favorable pH, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
- N-(2-(2-Hydroxy-5-nitrobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide
- 4-(4-Methylbenzylidene)amino)benzenesulfonamide
Uniqueness
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is unique due to its specific nitrobenzylidene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase IX, making it a promising candidate for further development in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H12N2O4S |
|---|---|
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3/b15-10+ |
Clé InChI |
MDBIHEWICHVELQ-XNTDXEJSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
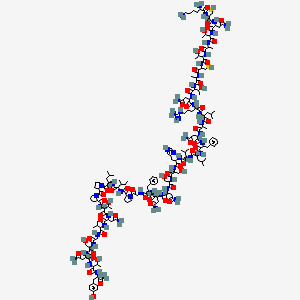
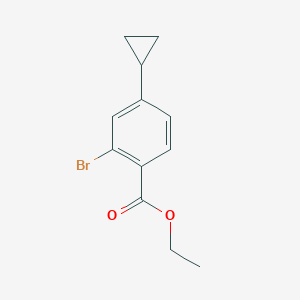
![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)

![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
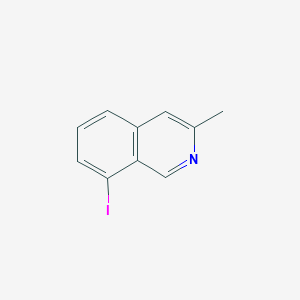

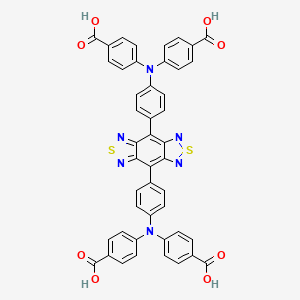
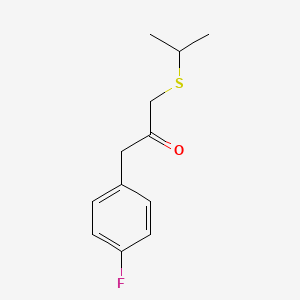
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
